7-Methoxythiochroman-4-one

Description

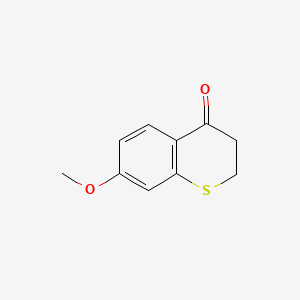

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-2,3-dihydrothiochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S/c1-12-7-2-3-8-9(11)4-5-13-10(8)6-7/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBUKQYAMHUQRTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)CCS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Methoxythiochroman 4 One and Its Analogues

Classic Synthetic Routes to the Thiochroman-4-one (B147511) Core

The foundational methods for constructing the thiochroman-4-one skeleton have been well-established for decades. These routes typically involve the formation of a key carbon-sulfur bond followed by an intramolecular cyclization to form the heterocyclic ring system.

Cyclization Reactions for Thiochroman-4-one Ring Formation

The most prevalent classic strategy for synthesizing the thiochroman-4-one core is through the intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acids. nih.govpreprints.orgpreprints.org This two-step approach begins with the nucleophilic addition of a thiophenol to a suitable three-carbon precursor.

The general synthesis involves:

Michael Addition: A substituted thiophenol undergoes a Michael addition reaction with an α,β-unsaturated carboxylic acid, such as acrylic acid, or reacts with a β-halopropionic acid or β-propiolactone to form the corresponding 3-(arylthio)propanoic acid intermediate. nih.gov

Intramolecular Cyclization: The resulting propanoic acid derivative is then treated with a strong acid catalyst, which promotes an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) to close the ring and form the thiochroman-4-one. nih.gov

Commonly used cyclizing agents include polyphosphoric acid (PPA), sulfuric acid, and methanesulfonic acid. nih.gov While effective, these methods often require harsh reaction conditions and can result in moderate yields, particularly if the aromatic ring contains deactivating substituents. nih.gov

An alternative one-step method involves the direct reaction of a thiophenol with an α,β-unsaturated acid in the presence of a strong acid like methanesulfonic acid, though this approach is often associated with lower yields. nih.gov

Specific Precursor Transformations for 7-Methoxy Substitution

To synthesize the target compound, 7-methoxythiochroman-4-one, the strategy requires the use of a precursor already bearing the methoxy (B1213986) group at the desired position. The synthesis starts with 4-methoxythiophenol.

The specific precursor, 3-(4-methoxyphenylthio)propanoic acid, is prepared by reacting 4-methoxythiophenol with β-propiolactone or 3-chloropropanoic acid. This intermediate is then subjected to intramolecular Friedel-Crafts cyclization. The electron-donating nature of the methoxy group directs the electrophilic acylation to the ortho position, leading to the formation of the desired this compound. preprints.org A one-pot synthesis has been developed where 3-(4-methoxyphenylthio)propanoic acid is treated with polyphosphoric acid (PPA) and heated, leading directly to the cyclized product. preprints.org

Modern Synthetic Strategies and Catalyst Development for Thiochroman-4-one Derivatization

Contemporary synthetic chemistry has focused on developing more efficient, versatile, and selective methods for the synthesis of thiochroman-4-one and its derivatives. These modern strategies often employ catalytic systems to achieve transformations that are difficult or impossible under classic conditions.

Transition Metal-Catalyzed Approaches in Thiochroman-4-one Synthesis

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and thiochroman-4-ones are no exception. Catalysts based on copper, rhodium, and palladium have been employed to construct and functionalize the thiochroman-4-one core with high efficiency and selectivity.

Copper-Catalyzed Reactions: Copper catalysts are particularly effective in promoting the 1,4-conjugate addition of organometallic reagents to thiochromones (the oxidized form of thiochroman-4-ones). nih.gov This approach is a powerful tool for introducing substituents at the 2-position of the thiochroman-4-one ring. Grignard reagents, in the presence of catalytic amounts of copper(I) salts, add exclusively to the β-carbon of the α,β-unsaturated system in thiochromones to yield a variety of 2-alkyl- and 2-arylthiochroman-4-ones. nih.govemerging-researchers.org This method provides a rapid and high-yielding route to a diverse library of analogues. emerging-researchers.org

Rhodium-Catalyzed Reactions: A one-pot, two-component method has been developed using a rhodium catalyst for an alkyne hydroacylation/thio-conjugate-addition sequence. This process involves the reaction of an S-chelating aldehyde with an alkyne. The rhodium catalyst facilitates the initial hydroacylation to form a β'-thio-substituted enone, which then undergoes an in-situ intramolecular S-conjugate addition to furnish the thiochroman-4-one ring system in a single operation.

| Catalyst System | Reaction Type | Precursors | Product Type | Key Advantages |

|---|---|---|---|---|

| Copper(I) Salts / Grignard Reagents | 1,4-Conjugate Addition | Thiochromones, Grignard Reagents (RMgX) | 2-Substituted Thiochroman-4-ones | High yields (up to 88%), excellent regioselectivity, broad scope of Grignard reagents. nih.govemerging-researchers.org |

| Rhodium(I) Complex | Alkyne Hydroacylation / Thio-Conjugate Addition | β-thio-substituted Aldehydes, Alkynes | Thiochroman-4-ones | One-pot synthesis, good for constructing the core ring system. |

Organocatalytic and Biocatalytic Syntheses of Analogues

While transition metal catalysis is well-documented, the application of organocatalysis and biocatalysis for the synthesis of the thiochroman-4-one core is a less explored area of research. Organocatalysis, which uses small organic molecules to catalyze reactions, offers potential advantages in terms of cost, stability, and low toxicity. However, specific organocatalytic methods for the direct synthesis of this compound are not widely reported in the literature.

Similarly, biocatalysis, which utilizes enzymes or whole microorganisms, presents a green and highly selective alternative to traditional chemical synthesis. Research has shown that marine-derived fungi can perform biotransformations on related compounds like thiochroman-4-ol, yielding various derivatives. researchgate.net This indicates the potential for developing biocatalytic systems for the synthesis and modification of the thiochroman-4-one scaffold, although direct biocatalytic routes to the core structure remain an area for future development. researchgate.net

Derivatization Strategies from the this compound Core

Once the this compound core is synthesized, it serves as a versatile platform for further structural modifications to generate a library of analogues for structure-activity relationship studies. Derivatization strategies typically target the reactive carbonyl group at the 4-position and the adjacent methylene (B1212753) group at the 3-position.

A common derivatization involves the reaction of the ketone with various nucleophiles. For instance, condensation of the thiochroman-4-one carbonyl group with hydrazine (B178648) or its derivatives can be used to construct fused heterocyclic systems. A notable example is the synthesis of pyrazole (B372694) and isoxazole (B147169) derivatives from the thiochroman-4-one scaffold. nih.gov The reaction with hydrazine hydrate, followed by treatment with an appropriate reagent, can yield pyrazole-fused thiochromans.

Other potential derivatizations include:

Aldol Condensation: Reaction of the enolate (formed by deprotonation at the C-3 position) with various aldehydes to introduce substituents at the 3-position.

Reduction: Reduction of the carbonyl group to a secondary alcohol, which can be further functionalized.

Oxidation: Oxidation of the sulfur atom to the corresponding sulfoxide (B87167) or sulfone, which can significantly alter the biological properties of the molecule. nih.gov

These derivatization reactions allow for systematic modification of the core structure, enabling the exploration of its chemical space for various applications.

Electrophilic and Nucleophilic Substitutions on the Thiochroman-4-one System

The aromatic ring of this compound is activated towards electrophilic substitution due to the electron-donating nature of the methoxy group and the thioether linkage. This inherent reactivity allows for the introduction of various functional groups at specific positions on the benzene (B151609) ring.

Prominent among electrophilic aromatic substitution reactions are the Vilsmeier-Haack and Mannich reactions, which introduce formyl and aminomethyl groups, respectively, onto electron-rich aromatic systems. nrochemistry.comadichemistry.comchemeurope.comwikipedia.orgchemistrysteps.comorganic-chemistry.orgwikipedia.orgthermofisher.comorganic-chemistry.orgbyjus.com The Vilsmeier reagent, a substituted chloroiminium ion, is a weak electrophile that readily reacts with activated aromatic compounds. nrochemistry.comchemeurope.comwikipedia.orgchemistrysteps.comorganic-chemistry.org The reaction typically proceeds via the formation of the Vilsmeier reagent from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). nrochemistry.comchemeurope.comwikipedia.orgchemistrysteps.comorganic-chemistry.org The subsequent electrophilic attack on the aromatic ring of this compound would likely occur at the positions most activated by the methoxy group, followed by hydrolysis to yield an aryl aldehyde.

Similarly, the Mannich reaction involves the aminoalkylation of an acidic proton-containing compound with formaldehyde (B43269) and a primary or secondary amine. adichemistry.comorganic-chemistry.orgwikipedia.orgthermofisher.combyjus.com In the context of this compound, the aromatic ring can act as the nucleophile, attacking a pre-formed Eschenmoser's salt or a similar iminium ion. This results in the introduction of an aminomethyl substituent onto the aromatic nucleus. The reaction is typically carried out under acidic conditions. adichemistry.com

While specific literature on nucleophilic aromatic substitution on the this compound ring is scarce, such reactions are generally less favorable on electron-rich aromatic systems unless a suitable leaving group and strong activating groups are present.

Modifications at the 4-one Carbonyl Moiety (e.g., hydrazone formation)

The carbonyl group at the 4-position of this compound is a key site for a variety of chemical modifications, most notably the formation of hydrazones. The reaction of thiochroman-4-ones with hydrazides under reflux in an appropriate solvent like anhydrous methanol, often with an acid catalyst such as glacial acetic acid, leads to the formation of the corresponding acyl hydrazone derivatives. nih.govpreprints.orgpreprints.orgresearchgate.netresearchgate.net

This condensation reaction provides a versatile platform for introducing a wide range of substituents onto the thiochroman-4-one core, thereby significantly altering its chemical and biological properties. The general procedure involves dissolving the thiochroman-4-one and a slight excess of the desired hydrazide in a suitable solvent, followed by heating to drive the reaction to completion. nih.gov The resulting hydrazone often precipitates from the reaction mixture and can be purified by filtration and washing. nih.gov

A variety of hydrazides can be employed in this reaction, leading to a diverse array of N-acylhydrazones. The derivatization of thiochroman-4-ones with acyl hydrazones has been shown to be a fruitful strategy in the quest for new bioactive molecules. nih.govpreprints.orgpreprints.orgresearchgate.netresearchgate.net

Table 1: Examples of Hydrazone Derivatives from Thiochroman-4-ones

| Thiochroman-4-one Derivative | Reagent | Product | Reference |

| Thiochroman-4-one | Benzohydrazide | (E)-N'-(Thiochroman-4-ylidene)benzohydrazide | nih.gov |

| Thioflavanone | Semicarbazide | Thioflavanone semicarbazone derivative | nih.gov |

| Thioflavanone | Thiosemicarbazide | Thioflavanone thiosemicarbazone derivative | nih.gov |

Side-chain and Substituent Elaborations on the Thiochroman-4-one Skeleton (e.g., alkylidene derivatives)

The methylene group at the 3-position (α- to the carbonyl group) of the this compound skeleton is activated and can participate in various condensation reactions to form alkylidene derivatives. A prominent example of this is the Knoevenagel condensation, which involves the reaction of an active hydrogen compound with a carbonyl group. wikipedia.orgnih.govthermofisher.combeilstein-journals.orgresearchgate.net In the context of synthesizing 3-alkylidene-7-methoxythiochroman-4-ones, the thiochromanone itself serves as the active methylene component, reacting with various aldehydes.

The synthesis of (E)-3-benzylidene-7-methoxychroman-4-one derivatives has been successfully achieved through the condensation of 7-methoxychroman-4-one with a range of substituted benzaldehydes. nih.govnih.govresearchgate.net This reaction is typically catalyzed by introducing a stream of hydrogen chloride gas into a solution of the reactants in an appropriate alcohol, such as ethanol (B145695) or methanol. nih.govnih.govresearchgate.net The reaction proceeds at room temperature, and the desired product often precipitates out of the solution upon standing. nih.govnih.govresearchgate.net

This methodology allows for the introduction of a diverse array of substituted phenyl groups at the 3-position of the thiochroman-4-one core, providing a powerful tool for structure-activity relationship studies.

Table 2: Synthesis of (E)-3-Benzylidene-7-methoxychroman-4-one Derivatives

| 7-Methoxychroman-4-one | Aldehyde | Solvent | Catalyst | Product | Reference |

| 7-methoxychroman-4-one | 5-Chlorovanillin | Ethanol | HCl (gas) | (E)-3-(3-chloro-4-hydroxy-5-methoxybenzylidene)-7-methoxychroman-4-one | nih.gov |

| 7-methoxychroman-4-one | 3-Chloro-4,5-dimethoxybenzaldehyde | Ethanol | HCl (gas) | (E)-3-(3-chloro-4,5-dimethoxybenzylidene)-7-methoxychroman-4-one | researchgate.net |

| 7-methoxychroman-4-one | Methyl 2-(3-formylphenoxy)acetate | Methanol | HCl (gas) | (E)-methyl 2-(3-((7-methoxy-4-oxo-2H-chromen-3(4H)-ylidene)methyl)phenoxy)acetate | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 7 Methoxythiochroman 4 One

Elucidation of Reaction Mechanisms involving the Thiochroman-4-one (B147511) System

Thiochroman-4-ones are versatile compounds in the synthesis of various heterocyclic systems. Their reactivity is centered around the carbonyl group, the aromatic ring, and the sulfur atom within the heterocyclic structure.

Carbonyl Reactivity and Related Transformations of 7-Methoxythiochroman-4-one

The carbonyl group at the C-4 position of this compound is a primary site for nucleophilic attack and condensation reactions. Its reactivity is modulated by the electronic effects of the methoxy (B1213986) group and the sulfur atom.

One of the most fundamental transformations is the reduction of the carbonyl group to a hydroxyl group, yielding 7-methoxythiochroman-4-ol. This can be achieved using various reducing agents, with sodium borohydride (B1222165) in an alcoholic solvent being a common choice.

The carbonyl group also participates in condensation reactions. For instance, it can react with hydrazines to form pyrazole (B372694) derivatives. tandfonline.com The reaction of thiochroman-4-one with substituted hydrazines in boiling ethanol (B145695) leads to the formation of the corresponding hydrazones, which can then undergo cyclization. tandfonline.com Fischer indolization, a classic reaction for indole (B1671886) synthesis, can also be initiated by the condensation of thiochroman-4-ones with arylhydrazines in the presence of an acid catalyst. tandfonline.com

Furthermore, the carbonyl group can serve as an electrophile in reactions with active methylene (B1212753) compounds, leading to the formation of new carbon-carbon bonds at the C-4 position. These reactions are typically base-catalyzed.

| Reactant | Reagent(s) | Product Type | Reaction Type |

| This compound | Sodium Borohydride | Alcohol | Reduction |

| This compound | Substituted Hydrazines | Hydrazone/Pyrazole | Condensation/Cyclization |

| This compound | Arylhydrazines | Indole | Fischer Indolization |

| This compound | Active Methylene Compounds | Alkylidene derivative | Knoevenagel/Stobbe Condensation |

Aromatic Ring Functionalization Pathways and Regioselectivity

The aromatic portion of the this compound molecule is susceptible to electrophilic substitution. The methoxy group at the C-7 position is an activating, ortho-, para-directing group. This directing effect, combined with the influence of the rest of the molecule, dictates the regioselectivity of these reactions.

Electrophilic attack is generally favored at the positions ortho and para to the methoxy group. In the case of this compound, this corresponds to the C-6 and C-8 positions. The C-5 position, being meta to the methoxy group and ortho to the deactivating carbonyl group, is less favored for substitution.

For example, in nitration reactions, a mixture of 6-nitro and 8-nitro derivatives would be expected. The precise ratio of these isomers would be dependent on the specific reaction conditions, including the nitrating agent and temperature. Similarly, halogenation and Friedel-Crafts reactions would be expected to yield substitution primarily at the C-6 and C-8 positions. The steric hindrance at the C-8 position, being situated between the methoxy group and the heterocyclic ring, may influence the regiochemical outcome, potentially favoring substitution at the less hindered C-6 position.

| Reaction Type | Typical Reagent(s) | Expected Position(s) of Substitution |

| Nitration | Nitric Acid/Sulfuric Acid | C-6 and C-8 |

| Halogenation | Halogen/Lewis Acid or N-halosuccinimide | C-6 and C-8 |

| Friedel-Crafts Acylation | Acyl Halide/Lewis Acid | C-6 and C-8 |

| Friedel-Crafts Alkylation | Alkyl Halide/Lewis Acid | C-6 and C-8 |

Sulfur Atom Reactivity within the Heterocyclic Framework

The sulfur atom in the thiochroman-4-one ring is a nucleophilic center and can undergo various reactions, most notably oxidation. The oxidation of the sulfur atom can lead to the formation of the corresponding sulfoxide (B87167) and sulfone. nih.gov These transformations significantly alter the electronic properties of the molecule.

Oxidation to the sulfoxide, this compound 1-oxide, can be achieved using mild oxidizing agents. This introduces a chiral center at the sulfur atom. Further oxidation with stronger oxidizing agents yields the sulfone, this compound 1,1-dioxide. acs.org The resulting sulfone group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and increases the acidity of the α-protons to the carbonyl group.

The sulfur atom can also participate in other reactions, such as S-alkylation to form sulfonium (B1226848) salts, though this is less common. Additionally, the sulfur atom can be involved in tandem reaction sequences, such as a rhodium-catalyzed alkyne hydroacylation followed by an intramolecular thio-conjugate addition to form the thiochroman-4-one ring system. acs.org

| Product | Oxidation State of Sulfur | Typical Oxidizing Agent(s) |

| This compound 1-oxide (Sulfoxide) | +1 | Hydrogen Peroxide, Sodium Periodate |

| This compound 1,1-dioxide (Sulfone) | +2 | Potassium Permanganate, m-CPBA |

Stereochemical Aspects of Reactions involving this compound and its Derivatives

Reactions involving the this compound scaffold can lead to the formation of stereocenters, and the control of stereochemistry is a crucial aspect of its synthetic utility.

The reduction of the C-4 carbonyl group to a hydroxyl group creates a new stereocenter at C-4. The use of achiral reducing agents like sodium borohydride results in a racemic mixture of the corresponding alcohol. However, stereoselective reduction can be achieved using chiral reducing agents or through catalytic asymmetric reduction, providing access to enantioenriched 7-methoxythiochroman-4-ol.

Furthermore, if a substituent is already present on the thiochroman (B1618051) ring, the reduction of the carbonyl group can lead to the formation of diastereomers. The stereochemical outcome of such reactions is influenced by the existing stereocenter(s) and often follows established models of asymmetric induction.

The synthesis of substituted thiochroman-4-ones can also be achieved with high stereoselectivity. For instance, a stereoselective synthesis of thiochroman-4-ones has been reported through the ring transformation of chiral 5-ylidene-1,3-dioxan-4-ones with 2-bromothiophenol (B30966) via a bromo-lithium exchange. researchgate.net This method allows for the creation of optically active thiochroman-4-ones. researchgate.net The stereoselectivity arises from a conjugate addition in the initial step. researchgate.net

As mentioned previously, the oxidation of the sulfur atom to a sulfoxide introduces a chiral center at the sulfur. If the starting material is already chiral, this results in the formation of diastereomers. The diastereoselectivity of the oxidation can be influenced by the directing effects of existing functional groups and the choice of oxidizing agent.

Reaction Kinetics and Thermodynamic Analysis of Transformations

The study of reaction kinetics and thermodynamics provides a deeper understanding of the mechanisms and feasibility of reactions involving this compound.

Kinetic studies can be employed to determine the rate laws and activation parameters for various transformations. For example, the rate of reduction of the carbonyl group would be expected to depend on the concentrations of both the thiochromanone and the reducing agent. The reaction rate can also be influenced by the solvent and temperature.

In the case of electrophilic aromatic substitution, kinetic studies can quantify the relative rates of reaction at the C-6 and C-8 positions, providing insight into the directing effects of the methoxy group and steric hindrance.

Thermodynamic analysis helps to determine the relative stability of reactants, intermediates, and products, and thus the position of equilibrium for a given reaction. The reduction of the carbonyl group is a thermodynamically favorable process. The relative stabilities of the sulfoxide and sulfone oxidation products can also be assessed through thermodynamic calculations.

Advanced Spectroscopic and Structural Elucidation Studies of 7 Methoxythiochroman 4 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

No specific ¹H NMR, ¹³C NMR, or two-dimensional NMR (COSY, HMQC, HMBC) spectra for 7-Methoxythiochroman-4-one were found. This data is essential for characterizing the proton and carbon environments and establishing the connectivity of the molecule's atomic framework. While data exists for similar structures, extrapolation to the target compound would be speculative and scientifically unsound without experimental verification.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Detailed IR and Raman spectra, which would identify characteristic functional groups and provide insight into the vibrational modes of the molecule, could not be sourced for this compound. Key vibrational frequencies, such as those for the carbonyl (C=O) stretching, aromatic C-C stretching, and C-S bond vibrations, remain uncharacterized for this specific compound in the available literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

A mass spectrum for this compound, which would confirm its molecular weight and reveal its characteristic fragmentation patterns upon ionization, was not found. This information is critical for confirming the molecular formula and understanding the stability of different parts of the molecule.

X-ray Crystallography for Solid-State Molecular Architecture

There is no published X-ray crystal structure for this compound. This technique provides definitive proof of the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While crystal structures for related flavonoid derivatives exist, this information cannot be directly applied to the thiochroman-4-one (B147511) core.

Advanced Spectroscopic Techniques for Isomer Differentiation and Conformational Analysis

The unequivocal structural elucidation of this compound and its derivatives, particularly the differentiation of isomers and the determination of their preferred conformations, necessitates the application of advanced spectroscopic techniques. While standard one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides fundamental structural information, two-dimensional (2D) NMR experiments and computational modeling are indispensable for a more detailed analysis.

Isomer Differentiation

Positional isomers of this compound, such as 5-Methoxythiochroman-4-one and 6-Methoxythiochroman-4-one, can present similar 1D NMR and mass spectra, making their differentiation challenging. Advanced 2D NMR techniques, however, can provide the necessary resolution.

Heteronuclear Multiple Bond Correlation (HMBC) is a powerful tool for this purpose. It reveals long-range (typically 2-3 bond) correlations between protons and carbons. In the case of this compound, the protons of the methoxy (B1213986) group are expected to show a correlation to the C-7 carbon. This key correlation would be absent in the HMBC spectra of its 5- and 6-methoxy isomers, which would instead show correlations from the methoxy protons to C-5 and C-6, respectively.

The following table illustrates the expected key HMBC correlations for the differentiation of methoxythiochroman-4-one isomers.

| Compound | Key HMBC Correlation |

| This compound | OCH₃ (¹H) → C-7 (¹³C) |

| 6-Methoxythiochroman-4-one | OCH₃ (¹H) → C-6 (¹³C) |

| 5-Methoxythiochroman-4-one | OCH₃ (¹H) → C-5 (¹³C) |

Mass Spectrometry (MS) can also be employed for isomer differentiation through detailed analysis of fragmentation patterns. While isomers will have the same molecular weight, the substitution pattern on the aromatic ring can influence the stability of fragment ions. For instance, the fragmentation of the aromatic ring in this compound under electron ionization (EI) could lead to characteristic fragment ions that differ in relative abundance compared to its isomers.

Conformational Analysis

The six-membered heterocyclic ring of this compound is not planar and can exist in various conformations, such as half-chair, boat, or twist-boat. The preferred conformation is crucial for understanding its chemical reactivity and biological activity.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies protons that are close in space, typically within 5 Å. This information is invaluable for determining the three-dimensional structure and preferred conformation of a molecule in solution. For this compound, NOESY can reveal through-space correlations between protons on the heterocyclic ring and adjacent protons on the aromatic ring. For example, the presence or absence of a NOESY correlation between the axial and equatorial protons at C-2 and C-3 can help to define the ring puckering.

The following table outlines some expected NOESY correlations that would be indicative of a half-chair conformation for the heterocyclic ring of this compound.

| Proton 1 | Proton 2 | Expected NOESY Correlation | Implication for Conformation |

| H-2 (axial) | H-3 (axial) | Strong | Di-axial relationship, supports half-chair |

| H-2 (axial) | H-8 (aromatic) | Medium | Proximity suggests a specific ring orientation |

| H-2 (equatorial) | H-3 (equatorial) | Weak | Di-equatorial relationship |

| H-2 (axial) | H-3 (equatorial) | Weak | Axial-equatorial relationship |

Computational Chemistry , particularly Density Functional Theory (DFT) calculations, can be used to model the potential energy surface of this compound and identify the most stable conformers. The calculated NMR parameters (chemical shifts and coupling constants) for these low-energy conformers can then be compared with experimental data to determine the most likely conformation in solution. This integrated approach of experimental NOESY data and theoretical calculations provides a robust method for conformational analysis.

For a comprehensive structural elucidation, a combination of 2D NMR experiments is typically employed. Heteronuclear Single Quantum Coherence (HSQC) is used to determine one-bond proton-carbon correlations, while Correlation Spectroscopy (COSY) identifies proton-proton coupling networks. Together with HMBC and NOESY, these techniques allow for the complete assignment of all proton and carbon signals and a detailed understanding of the molecule's structure and conformation.

Below is a representative table of assigned ¹H and ¹³C NMR data for this compound, which would be derived from a combination of these advanced spectroscopic methods.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Key 2D NMR Correlations (COSY, HMBC) |

| 2 | 38.5 | 3.10 (t) | COSY with H-3; HMBC to C-3, C-4, C-8a |

| 3 | 25.8 | 2.85 (t) | COSY with H-2; HMBC to C-2, C-4, C-4a |

| 4 | 195.2 | - | HMBC from H-2, H-3, H-5 |

| 4a | 129.5 | - | HMBC from H-3, H-5 |

| 5 | 125.0 | 7.95 (d) | COSY with H-6; HMBC to C-4, C-4a, C-6, C-7 |

| 6 | 115.1 | 6.90 (dd) | COSY with H-5, H-8; HMBC to C-4a, C-5, C-7, C-8 |

| 7 | 163.5 | - | HMBC from H-5, H-6, H-8, OCH₃ |

| 8 | 113.8 | 6.80 (d) | COSY with H-6; HMBC to C-4a, C-6, C-7, C-8a |

| 8a | 145.3 | - | HMBC from H-2, H-8 |

| OCH₃ | 55.6 | 3.85 (s) | HMBC to C-7 |

Computational and Theoretical Chemistry Investigations of 7 Methoxythiochroman 4 One

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation, providing detailed information about molecular orbitals, electron density, and energy.

The electronic structure of 7-Methoxythiochroman-4-one governs its reactivity and spectroscopic properties. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is typically localized on the electron-rich aromatic ring and the sulfur atom, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, is often centered on the carbonyl group and the adjacent carbon atoms of the heterocyclic ring, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties.

Table 1: Theoretical Electronic Properties of this compound (DFT/B3LYP/6-311++G(d,p))

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Quantifies the polarity of the molecule |

Note: The data in this table is hypothetical and serves as an illustrative example of results from quantum chemical calculations.

The three-dimensional structure of this compound is not rigid. The thiochroman (B1618051) ring can adopt different conformations, such as a half-chair or boat form. Conformational analysis is the study of the energetics of these different spatial arrangements. lumenlearning.comchemistrysteps.com By systematically rotating the rotatable bonds, such as the C-O bond of the methoxy (B1213986) group, and calculating the potential energy at each step, a potential energy surface can be mapped out. nih.gov

This analysis helps identify the most stable (lowest energy) conformation and the energy barriers between different conformers. lumenlearning.com The global minimum on the potential energy landscape corresponds to the most populated conformation of the molecule under thermal equilibrium. nih.gov Disconnectivity graphs can be used to visualize the energy landscape, showing the relationships between minima and the transition states that connect them. nih.gov

Quantum chemical calculations are invaluable for modeling chemical reactions involving this compound. nih.gov For instance, the mechanism of its synthesis or a potential metabolic transformation can be elucidated. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. nih.govresearchgate.net

Transition state theory allows for the calculation of activation energies, which are crucial for predicting reaction rates. nih.gov The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For example, in a hypothetical reduction of the carbonyl group, calculations can determine the precise geometry of the hydride approaching the carbon atom and the associated energy barrier.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While quantum mechanics provides a static picture of a molecule's conformations, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. escholarship.org

For this compound, an MD simulation in a solvent like water or dimethyl sulfoxide (B87167) would reveal the flexibility of the thiochroman ring and the rotation of the methoxy group. It would also show how the molecule forms intermolecular interactions, such as hydrogen bonds between the carbonyl oxygen and water molecules, or dipole-dipole interactions with other polar molecules. libretexts.orgyoutube.com These simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment. youtube.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govpensoft.net If a set of analogues of this compound were synthesized and tested for a specific biological activity, QSAR could be used to build a predictive model. nih.gov

Molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., lipophilicity (logP), molecular weight, surface area, and electronic properties derived from quantum chemical calculations), would be calculated for each analogue. pensoft.net A mathematical model is then developed to correlate these descriptors with the observed activity. nih.gov The resulting QSAR model can provide insights into the mechanism of action by identifying which molecular features are most important for activity and can be used to predict the activity of new, unsynthesized compounds. nih.gov

Table 2: Example of Molecular Descriptors Used in QSAR Modeling for a Hypothetical Series of this compound Analogs

| Descriptor | Description | Importance |

| cLogP | Calculated Logarithm of the Partition Coefficient | Relates to hydrophobicity and membrane permeability |

| TPSA | Topological Polar Surface Area | Influences cell penetration and receptor binding |

| Molecular Weight | Mass of the molecule | Affects diffusion and bioavailability |

| Dipole Moment | Measure of molecular polarity | Important for dipole-dipole interactions with a target |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the molecule's ability to donate electrons |

Note: This table lists common descriptors that would be relevant in a QSAR study of this compound derivatives.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Frequencies) via Computational Methods

Computational methods can accurately predict spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental spectra.

NMR Chemical Shifts: The magnetic shielding tensors for each nucleus in this compound can be calculated using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework. unl.edu These tensors are then used to predict the ¹H and ¹³C NMR chemical shifts. pdx.eduliverpool.ac.uk Comparing these predicted shifts with experimental data can confirm the proposed structure or help in assigning ambiguous signals. nmrdb.orgnih.gov

IR Frequencies: The vibrational frequencies of a molecule correspond to the absorption bands in its infrared (IR) spectrum. By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. nih.govresearchgate.net These calculated frequencies can be compared with an experimental IR spectrum to identify characteristic functional groups, such as the C=O stretch of the ketone and the C-O-C stretch of the methoxy group. researchgate.net

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value (Hypothetical) |

| ¹H NMR (δ, ppm, C5-H) | 7.85 | 7.82 |

| ¹³C NMR (δ, ppm, C=O) | 195.2 | 194.8 |

| IR Frequency (cm⁻¹, C=O stretch) | 1685 | 1680 |

Note: The data in this table is hypothetical and for illustrative purposes to show the typical agreement between predicted and experimental values.

Mechanistic Biochemical Investigations and Structure Activity Relationship Sar Studies of 7 Methoxythiochroman 4 One Analogues Non Clinical Context

In Vitro Enzyme Interaction Studies

Detailed in vitro studies elucidating the precise inhibitory mechanisms of 7-Methoxythiochroman-4-one analogues against several major enzyme families are not well-established in the scientific literature.

Monoamine Oxidase (MAO) Isoform Inhibition Mechanisms

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Mechanisms

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.govresearchgate.net Inhibition of these enzymes increases acetylcholine levels, a strategy employed in the management of conditions like Alzheimer's disease. nih.govwikipedia.org Cholinesterase inhibitors can act through various mechanisms, including reversible, irreversible, or pseudo-irreversible binding to the enzyme's active site. researchgate.net While extensive research exists on various classes of cholinesterase inhibitors, nih.govmdpi.com there is a lack of specific published data investigating the inhibitory activity and mechanism of this compound analogues against AChE and BuChE. Therefore, it is unknown whether these compounds interact with the catalytic or peripheral anionic sites of the enzymes.

Human Carbonic Anhydrase (hCA) Inhibition Mechanisms

Human carbonic anhydrases (hCAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govtaylorandfrancis.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. wikipedia.orglecturio.com The primary mechanism of action for many hCA inhibitors involves the binding of a specific functional group, often a sulfonamide, to the zinc ion in the enzyme's active site. taylorandfrancis.com Some compounds, like coumarins and thioxocoumarins, exhibit different inhibition mechanisms, where the molecule or its hydrolyzed product physically blocks the entrance to the active site. nih.gov However, research specifically detailing the interaction between this compound analogues and the various hCA isoforms is not present in the available literature.

Structure-Activity Relationships (SAR) for Mechanistic Insights in Thiochroman-4-one (B147511) Derivatives

The relationship between the chemical structure of thiochroman-4-one derivatives and their biological activity is an area of active research, though specific SAR studies for the enzymatic targets mentioned below are not thoroughly established.

Impact of Substituent Modifications on In Vitro Biological Target Engagement

SAR studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For thiochroman-4-one derivatives, research has shown that modifications to the core structure significantly impact biological activity in other contexts, such as anticancer and antimicrobial applications. nih.gov For example, the addition of electron-withdrawing groups, like halogens, at the C-6 position has been noted to enhance certain biological effects. nih.gov However, in the context of MAO, AChE/BuChE, and hCA inhibition, specific SAR data for this compound is lacking. It is therefore not possible to detail how modifications, such as altering the position or nature of the methoxy (B1213986) group or adding other substituents to the aromatic ring or the heterocyclic core, would affect engagement with these specific biological targets.

Stereochemical Influence on Mechanistic Activity at the Molecular Level

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on a drug's interaction with its biological target. nih.gov Enzymes are chiral molecules and often exhibit a high degree of stereoselectivity, meaning one enantiomer of a chiral drug may bind with much higher affinity than the other. semanticscholar.org While the importance of stereochemistry is well-recognized in drug design, nih.gov there are no specific studies available that investigate the influence of stereoisomers of this compound or its analogues on the inhibition of MAO, cholinesterases, or carbonic anhydrases. Such studies would be necessary to determine if one stereoisomer is more active than another and to understand the optimal 3D conformation for binding to these enzyme targets.

Ligand-Target Binding Interactions: Computational (e.g., molecular docking) and Experimental Approaches

Computational and experimental studies have been employed to elucidate the binding interactions between thiochroman-4-one analogues and their biological targets. Molecular docking, a key computational technique, has been instrumental in predicting the binding affinities and specific interactions that govern the activity of these compounds.

Research has shown that the 4H-thiochromen-4-one 1,1-dioxide core can serve as an allosteric modulator. researchgate.net In-silico studies have indicated that these molecules can interact with key amino acids within a binding pocket, including Ser-14, Leu-17, Trp-21, Ser-109, Tyr-110, and Met-113, leading to interhelical disruption. researchgate.net Such computational predictions are vital for understanding the structure-activity relationship (SAR) and for the rational design of new, more potent analogues.

Molecular docking simulations are frequently used to screen libraries of compounds and predict their binding affinity to a specific target. nih.gov For instance, in studies involving chroman-4-one fused 1,3,4-thiadiazole (B1197879) derivatives, docking was used to evaluate their potential as anticancer agents by predicting their interaction with target proteins. epa.govresearchgate.net These computational approaches allow for the identification of crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. nih.gov The binding energy scores derived from these simulations provide a quantitative estimate of the binding affinity, guiding the selection of candidates for further experimental validation. mdpi.com

While direct experimental binding data for this compound is limited, the principles are demonstrated in studies of related structures. Experimental approaches, often used to validate computational findings, can include techniques like isothermal titration calorimetry (ITC) or thermal shift assays (TSA) to confirm binding and determine thermodynamic parameters. mdpi.com However, in some SAR studies of related compounds, researchers were unable to confirm binding using these methods, highlighting the complexity and necessity of using multiple approaches to understand ligand-target interactions fully. mdpi.com

Table 1: Summary of Computational Ligand-Target Binding Interactions for Thiochromanone Analogues

| Compound Class | Biological Target | Key Interacting Residues (Predicted) | Interaction Type | Reference |

|---|---|---|---|---|

| 4H-thiochromen-4-one 1,1-dioxide | Parasite Peroxidase Enzyme (hypothetical) | Ser-14, Leu-17, Trp-21, Ser-109, Tyr-110, Met-113 | Allosteric Modulation, Interhelical Disruption | researchgate.net |

| Chroman-4-one fused 1,3,4-thiadiazole | Gamma Secretase (NOTCH1 pathway) | Not specified | Inhibition | epa.govresearchgate.net |

| 1,3,4-Oxadiazole derivatives | Factor Xa (Serine Protease) | Lys243, Arg25, Met242 | Hydrophobic Contact | mdpi.com |

Antioxidant Activity Investigations: In Vitro Mechanistic Assays

The antioxidant potential of thiochromanone and related chromone (B188151) derivatives has been evaluated through various in vitro mechanistic assays. These tests are designed to measure the ability of a compound to neutralize free radicals or chelate pro-oxidant metals, which are key mechanisms of antioxidant action.

Commonly used assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging test, ferrous ion (Fe²⁺) chelating activity tests, and total reductive capability assessments. nih.gov Studies on broad libraries of chromone derivatives have demonstrated that these compounds can exhibit remarkable antioxidant activity, sometimes stronger than commercial antioxidants like butylated hydroxytoluene (BHT) and vitamin E. nih.gov

The structure of the molecule plays a critical role in its antioxidant capacity. For example, the presence of hydroxyl groups on the coumarin (B35378) core, particularly a catechol moiety, is often highlighted as being important for activity. nih.gov The α-pyrone ring within the broader class of chromones and coumarins is also noted to contribute to free radical scavenging and the inhibition of lipid peroxidation. nih.gov For thiochromanone analogues, derivatization can significantly influence their antioxidant power. A study on spirofurochromanone derivatives showed that nearly all synthesized compounds exhibited good antioxidant activity in the DPPH radical scavenging assay. uniroma3.it

Table 2: In Vitro Antioxidant Activity of Chromone and Thiochromanone Analogues

| Compound Class / Specific Compound | Assay | Key Finding | Reference |

|---|---|---|---|

| Chromone derivatives | DPPH radical scavenging, Fe²+ chelating | Some derivatives showed stronger activity than butylated hydroxytoluene and vitamin E. | nih.gov |

| 3-Hydroxychromone derivatives | DPPH radical scavenging | All synthesized derivatives showed antioxidant activity. | semanticscholar.org |

| Spirofurochromanone derivatives | DPPH radical scavenging, H₂O₂ assay | All compounds exhibited good antioxidant activity via DPPH assay. | uniroma3.it |

| 4-Hydroxycoumarin derivatives | DPPH, Hydroxyl radical, Lipid peroxide scavenging | Compounds 2b, 6b, 2c, and 4c were the most active radical scavengers. | nih.gov |

Investigations into Other Mechanistic Biological Activities in Controlled In Vitro or Cellular Systems

Beyond antioxidant effects, analogues of this compound have been investigated for a range of other biological activities in controlled in vitro settings. The thiochromanone scaffold is recognized as a versatile structure for developing novel bioactive compounds. researchgate.net

Antibacterial and Antifungal Activities: Several studies have focused on creating new thiochromanone derivatives to act as antimicrobial agents. By synthesizing derivatives containing a carboxamide moiety, researchers found moderate to good in vitro antibacterial activities against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas oryzae pv. oryzicolaby (Xoc), and Xanthomonas axonopodis pv. citri (Xac). mdpi.com One compound in particular, 4e, demonstrated excellent activity against these bacteria, with EC₅₀ values superior to commercial agents Bismerthiazol and Thiodiazole copper. mdpi.com Similarly, thiochromanone derivatives with a sulfonyl hydrazone moiety also showed potent antibacterial effects against the same pathogens. nih.gov Antifungal activity has also been observed against species such as Botryosphaeria dothidea and Botrytis cinerea. mdpi.com

Anticancer and Antiprotozoal Activities: The thiochromanone core structure has been explored for its potential in oncology. Derivatives have been shown to reduce the growth rate of cancer cells, with some demonstrating antiestrogenic activities relevant to breast cancer treatment. researchgate.net Fused chroman-4-one and 1,3,4-thiadiazole derivatives were evaluated for their anticancer activity against MDA-MB-231 and MCF-7 breast cancer cell lines, with several compounds showing moderate to good growth inhibition. epa.govresearchgate.net

Furthermore, the structural relationship of thiochromanones to other privileged scaffolds has prompted investigations into their effectiveness against tropical diseases. Acyl hydrazone derivatives of thiochroman-4-ones significantly enhanced antileishmanial activity against the intracellular amastigote form of Leishmania panamensis in vitro. researchgate.netresearchgate.net

Table 3: Other In Vitro Biological Activities of Thiochromanone Analogues

| Activity Type | Compound Class / Derivative | Target System / Organism | Observed Effect | Reference |

|---|---|---|---|---|

| Antibacterial | Thiochromanone-carboxamide derivative (4e) | Xanthomonas oryzae pv. oryzae (Xoo) | EC₅₀ of 15 µg/mL, superior to Bismerthiazol. | mdpi.com |

| Antibacterial | Thiochromanone-sulfonyl hydrazone derivative (4i) | Xanthomonas oryzae pv. oryzae (Xoo) | 100% inhibition at 100 µg/mL. | nih.gov |

| Antifungal | Thiochromanone-carboxamide derivative (3b) | Botryosphaeria dothidea | 88% inhibition rate at 50 µg/mL. | mdpi.com |

| Anticancer | Chroman-4-one fused 1,3,4-thiadiazole | MDA-MB-231, MCF-7 cell lines | Moderate to good growth inhibition. | epa.govresearchgate.net |

| Antileishmanial | Acyl hydrazone derivatives of thiochroman-4-ones | Leishmania panamensis (amastigote) | Significantly enhanced antileishmanial activity. | researchgate.netresearchgate.net |

| Anti-inflammatory | Spirofurochromanone derivatives | Albumin denaturation technique | Several compounds showed better activity than the standard. | uniroma3.it |

Applications of 7 Methoxythiochroman 4 One in Advanced Organic Synthesis and Materials Science

As a Precursor for Complex Heterocyclic Architectures

The reactivity of the keto-methylene group within the 7-Methoxythiochroman-4-one framework provides a synthetic handle for the construction of various fused heterocyclic rings. While specific examples starting directly from this compound are not extensively documented, the known reactivity of thiochroman-4-ones in general serves as a strong indicator of its synthetic potential. These compounds are recognized as versatile starting materials for a variety of heterocyclic systems.

Table 1: Potential Heterocyclic Systems Derived from this compound

| Heterocyclic System | Potential Synthetic Strategy | Key Reagents |

| Fused Pyrazoles | Condensation with hydrazines | Hydrazine (B178648) hydrate, substituted hydrazines |

| Thieno[2,3-d]pyrimidines | Gewald reaction followed by cyclization | Ethyl cyanoacetate, sulfur, formamide |

| Fused Quinolines | Friedländer Annulation | 2-Aminobenzaldehyde or related derivatives |

The carbonyl group at the 4-position can readily react with binucleophilic reagents to form a variety of fused heterocycles. For instance, condensation with hydrazine or its derivatives can lead to the formation of pyrazole-fused thiochromans. Similarly, the active methylene (B1212753) group at the 3-position can participate in reactions like the Gewald reaction, which involves condensation with an activated nitrile and elemental sulfur, to furnish substituted 2-aminothiophenes. These thiophenes can then be further elaborated into thieno[2,3-d]pyrimidines, which are known pharmacophores.

Another potential application lies in the Friedländer annulation, where the α-methylene group of this compound could react with a 2-aminobenzaldehyde derivative to construct a quinoline ring fused to the thiochroman (B1618051) core. This would provide access to novel polycyclic aromatic systems with potential applications in medicinal chemistry and materials science.

Role in the Convergent Synthesis of Biologically Relevant Molecules (focus on synthetic pathways and chemical transformations)

One of the most significant applications of this compound and its precursors lies in the convergent synthesis of selective estrogen receptor modulators (SERMs), a class of drugs with profound therapeutic impact. A prime example is Raloxifene, a benzothiophene-based SERM used for the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women. rsc.orgnewdrugapprovals.orgnih.gov

The synthesis of the core benzothiophene scaffold of Raloxifene often commences with precursors that lead to a 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene intermediate. jocpr.comgoogle.com The synthetic pathway typically involves the reaction of 3-methoxybenzenethiol with a substituted phenacyl bromide to form a thioether, which then undergoes cyclization. jocpr.com this compound itself, or a closely related precursor, is a key structural component in a convergent approach to this core.

A plausible convergent synthesis of the Raloxifene core is outlined below:

Scheme 1: Convergent Synthesis of a Key Raloxifene Intermediate

Table 2: Key Chemical Transformations in the Synthesis of Raloxifene Core

| Step | Reaction Type | Key Reagents and Conditions | Intermediate/Product |

| 1 | Thioether Formation | 3-Methoxybenzenethiol, 2-bromo-1-(4-methoxyphenyl)ethan-1-one, Base | 1-(4-Methoxyphenyl)-2-((3-methoxyphenyl)thio)ethan-1-one |

| 2 | Cyclization/Rearrangement | Polyphosphoric acid (PPA) or AlCl3 | 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene |

| 3 | Friedel-Crafts Acylation | 4-(2-(Piperidin-1-yl)ethoxy)benzoyl chloride, Lewis acid | Acylated benzothiophene intermediate |

| 4 | Demethylation | Strong acid (e.g., HBr) or other demethylating agents | Raloxifene |

This synthetic strategy highlights the importance of the methoxy-substituted thio-aromatic core, which can be derived from or is structurally analogous to this compound. The convergent nature of this synthesis allows for the late-stage introduction of the side chains, providing flexibility for the synthesis of various analogues for structure-activity relationship studies. The development of such synthetic routes is crucial for the large-scale production of these important pharmaceuticals. Arzoxifene, another benzothiophene-based SERM, shares a similar structural core and its synthesis would likely follow a convergent pathway where this compound could serve as a key building block.

Potential in Polymer Chemistry and Advanced Functional Materials (if applicable to the compound's structural features)

Based on a comprehensive review of the available scientific literature, there is currently no significant body of research documenting the application of this compound as a monomer or a direct precursor in the synthesis of polymers or advanced functional materials. While the benzothiophene scaffold, which can be synthesized from precursors related to this compound, is found in some organic electronic materials, the direct polymerization or incorporation of this compound into polymeric structures has not been a focus of investigation. Therefore, its potential in polymer chemistry and materials science remains an unexplored area of research.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 7-Methoxythiochroman-4-one, and what experimental conditions optimize yield?

- Methodology :

- Nucleophilic substitution : Use thiols or amines in polar solvents (e.g., DMF) under reflux .

- Reduction : Employ sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0–25°C to stabilize intermediates .

- Oxidation : Chromium trioxide (CrO₃) in acidic conditions selectively oxidizes sulfur-containing moieties .

Q. How should researchers purify and characterize this compound to ensure reproducibility?

- Purification :

- Recrystallize from ethanol/water mixtures (3:1 v/v) to remove polar byproducts.

- Use silica gel chromatography (hexane:ethyl acetate gradient) for non-polar impurities .

- Characterization :

- Spectroscopy : Assign methoxy (δ 3.8–4.0 ppm in ¹H NMR) and thioketone (δ 190–200 ppm in ¹³C NMR) groups .

- Mass Spec : Confirm molecular ion [M+H]⁺ at m/z 210.06 (calculated for C₁₀H₁₀O₂S) .

Q. What in vitro assays are appropriate for preliminary biological activity screening of this compound?

- Anticancer : MTT assay on human carcinoma cell lines (e.g., HepG2, MCF-7) with IC₅₀ determination .

- Anti-inflammatory : Measure COX-2 inhibition via ELISA, comparing to celecoxib as a positive control .

- Dosage : Use 10–100 µM ranges in triplicate, with DMSO vehicle controls (<0.1% v/v) .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound synthesis to minimize disulfide byproducts?

- Catalytic Systems :

- Use Pd/C or Raney nickel under hydrogen atmosphere (1–3 atm) to reduce sulfur dimerization .

- Add radical scavengers (e.g., BHT) to suppress thiyl radical coupling .

- Kinetic Analysis :

- Perform time-resolved IR spectroscopy to track thioketone intermediates and adjust reaction quenching times .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Data Triangulation :

- Compare cytotoxicity results across multiple cell lines (e.g., NIH/3T3 vs. HeLa) to identify cell-type-specific effects .

- Validate assay protocols using standardized positive controls (e.g., doxorubicin for apoptosis) .

- Meta-Analysis :

- Apply PRISMA guidelines to systematically review literature, excluding studies with incomplete purity data (<90%) .

Q. What computational strategies predict the structure-activity relationship (SAR) of this compound analogs?

- Molecular Modeling :

- Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic attack sites .

- Dock derivatives into COX-2 (PDB: 5KIR) using AutoDock Vina to correlate binding affinity with anti-inflammatory activity .

- QSAR :

- Use PLS regression to link logP values (2.1–3.5) with membrane permeability in Caco-2 assays .

Q. What are the methodological pitfalls in scaling up this compound synthesis from milligram to gram quantities?

- Process Challenges :

- Exothermic reactions: Implement cooling jackets and slow reagent addition to control temperature spikes .

- Solvent selection: Replace THF with 2-MeTHF for safer large-scale distillations .

- Quality Control :

- Use PAT (Process Analytical Technology) tools like inline FTIR to monitor intermediate stability .

Data Presentation Standards

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.